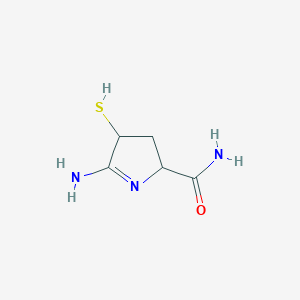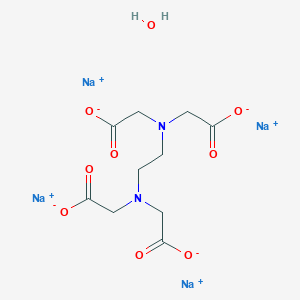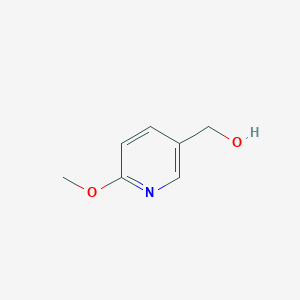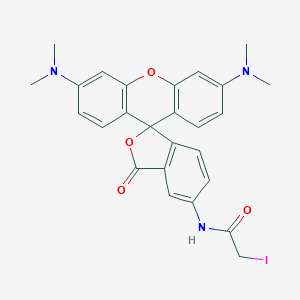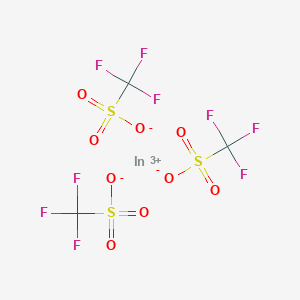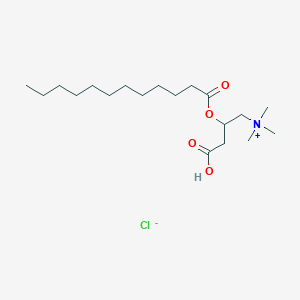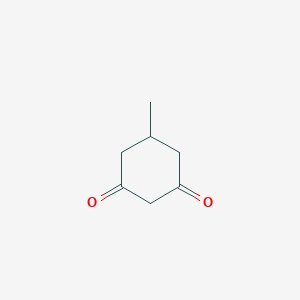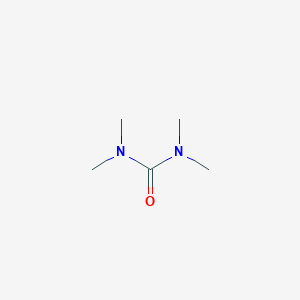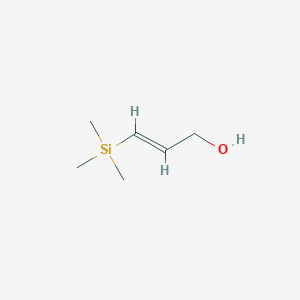
trans-3-(Trimethylsilyl)allyl alcohol
説明
Trans-3-(Trimethylsilyl)allyl alcohol is a compound that can be synthesized and utilized in various chemical reactions. It is characterized by the presence of a trimethylsilyl group attached to an allylic alcohol structure. This moiety is significant in synthetic chemistry due to its ability to participate in a range of transformations, often serving as a protective group or as a handle for further functionalization.
Synthesis Analysis
The synthesis of compounds related to trans-3-(Trimethylsilyl)allyl alcohol can be achieved through several methods. One approach involves the iridium-catalyzed transfer hydrogenation of alpha-(trimethylsilyl)allyl acetate in the presence of aldehydes, which yields products with high levels of anti-diastereoselectivity and enantioselectivity . Another method for the synthesis of trimethylsilyl-containing alcohols includes the O-trimethylsilylation of alcohols and phenols with trimethylsilyl azide, catalyzed by tetrabutylammonium bromide under neat conditions . Additionally, the reactivity of bis(trimethylsilyl)-substituted alkenes in Lewis acid-catalyzed allylation reactions has been studied, providing pathways to various alcohol derivatives .
Molecular Structure Analysis
The molecular structure of trans-3-(Trimethylsilyl)allyl alcohol is characterized by the presence of a silicon atom bonded to three methyl groups and an allylic alcohol moiety. This structure is versatile in synthetic chemistry, as the trimethylsilyl group can act as a protecting group for the alcohol, enhancing its stability and reactivity under certain conditions. The trans configuration of the allylic alcohol indicates a specific geometric arrangement that can influence the outcome of chemical reactions .
Chemical Reactions Analysis
Trans-3-(Trimethylsilyl)allyl alcohol and its derivatives participate in various chemical reactions. For instance, kinetic resolution of trimethylsilyl secondary allylic alcohols by the Sharpless asymmetric epoxidation has been reported, which is a method for preparing homochiral compounds . Furthermore, the acylation of alcohols with acid anhydrides catalyzed by trimethylsilyl trifluoromethanesulfonate has been shown to be an efficient reaction for producing acylated products . Epoxidation of allyl and homoallyl trimethylsilyl ethers has also been achieved using a silicon Lewis acid/vanadium catalyst system .
Physical and Chemical Properties Analysis
The physical and chemical properties of trans-3-(Trimethylsilyl)allyl alcohol derivatives are influenced by the trimethylsilyl group. This group increases the volatility of the alcohol, making it more amenable to purification by distillation. It also enhances the nucleophilicity of the alcohol, allowing for selective reactions in the presence of other functional groups. The trimethylsilyl group can be removed under acidic or fluoride ion conditions, revealing the underlying alcohol functionality for further transformations .
科学的研究の応用
1. Acylation of Alcohols
Trimethylsilyl trifluoromethanesulfonate has been identified as an effective catalyst for the acylation of various types of alcohols, including allylic alcohols (Procopiou et al., 1998). This process is more efficient and faster compared to traditional methods.
2. Iridium-Catalyzed Carbonyl (Trimethylsilyl)allylation
Research demonstrates the use of iridium-catalyzed processes for enantioselective transfer hydrogenation of alpha-(trimethylsilyl)allyl acetate, resulting in high anti-diastereoselectivity and enantioselectivity (Han et al., 2010).
3. Lewis Acid-Catalyzed Allylation Reactions
Studies on allylation reagents with bis-trimethylsilyl substitution, such as 3,3-bis(trimethylsilyl)-2-methyl-1-propene, reveal their use in ene reactions and Sakurai allylation reactions, providing key insights into the reactivity of such compounds (Williams et al., 2006).
4. Trimethylsilylation of Alcohols and Phenols
Efficient trimethylsilylation procedures for a wide variety of alcohols have been developed using trimethylsilyl azide and trimethylsilyl ethers (Amantini et al., 2001). These methods enhance the yields of corresponding trimethylsilyl ethers significantly.
5. Epoxidation of Allylic Trimethylsilyl Ethers
Research shows that trimethylsilyl ethers of allyl and homoallyl alcohols can be epoxidized using specific catalyst systems, offering comparative studies on the stereoselectivity of such oxidation processes (Hiyama & Obayashi, 1983).
6. 1,3-Isomerization of Allylic Alcohols via Rhenium Oxo Catalysis
The highly selective 1,3-isomerization of a variety of allylic alcohols using a rhenium oxo catalyst has been achieved, with strategies developed for substrates containing conjugated alkenes and for the isomerization of tertiary allylic alcohols into primary ones (Morrill & Grubbs, 2005).
7. Synthesis and Reactions of Allyl Chlorides
1-(Trimethylsilyl)allyl chloride, derived from 1,3-dichloropropene, has been used smoothly in reactions with organocopper compounds and Grignard reactions, highlighting its versatility in synthesizing different organic compounds (Shimizu et al., 1984).
8. Synthesis of trans-3-(Trimethylsilyl)allyl Alcohols
The synthesis of trans-3-(trimethylsilyl)allyl alcohols has been achieved using specific lithio compounds and aldehydes, ketones, and epoxides, contributing to the development of new synthetic routes (Hsiao & Shechter, 1983).
Safety And Hazards
特性
IUPAC Name |
(E)-3-trimethylsilylprop-2-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14OSi/c1-8(2,3)6-4-5-7/h4,6-7H,5H2,1-3H3/b6-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRTBTJVSPJZQIT-GQCTYLIASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C=CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[Si](C)(C)/C=C/CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-3-(Trimethylsilyl)allyl alcohol | |
CAS RN |
59376-64-6 | |
| Record name | trans-3-(Trimethylsilyl)allyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2,8-Dichloro-6,12-diphenyldibenzo[b,f][1,5]diazocine](/img/structure/B151904.png)
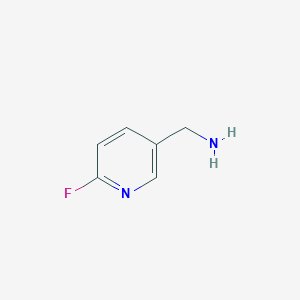
![(6H-Dibenz[c,e][1,2]oxaphosphorin-6-ylmethyl)-p-oxide-butanedioic acid](/img/structure/B151906.png)
